

# The Active Metabolite of Tegomil Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Examination of Monomethyl Fumarate, its Pharmacokinetics, and Mechanism of Action for Researchers and Drug Development Professionals.

#### **Executive Summary**

**Tegomil fumarate**, a novel oral therapy for relapsing-remitting multiple sclerosis, functions as a prodrug that is rapidly and extensively converted to its sole active metabolite, monomethyl fumarate (MMF). This technical guide delineates the metabolic activation of **tegomil fumarate**, provides a detailed overview of the pharmacokinetics of MMF, and elucidates its mechanism of action through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. The content herein is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a comprehensive understanding of **tegomil fumarate**'s active principle.

## Metabolic Activation of Tegomil Fumarate to Monomethyl Fumarate

**Tegomil fumarate** is a fumaric acid ester designed for oral administration. Following ingestion, it undergoes rapid hydrolysis by esterases present in the gastrointestinal tract, blood, and various tissues. This enzymatic cleavage yields monomethyl fumarate (MMF), the pharmacologically active moiety responsible for the therapeutic effects of the drug.[1] The



prodrug, **tegomil fumarate**, is not quantifiable in plasma following oral administration, making the pharmacokinetic profile of MMF the central focus of clinical pharmacology studies.[2]

**Tegomil fumarate** (brand name Riulvy) is a hybrid medicinal product that references dimethyl fumarate (DMF; brand name Tecfidera).[1] Both **tegomil fumarate** and DMF are prodrugs of MMF and are considered therapeutically equivalent, as they deliver the same active metabolite to the systemic circulation.[1][3]

### **Pharmacokinetics of Monomethyl Fumarate**

The pharmacokinetic properties of MMF have been characterized in healthy volunteers and patients with multiple sclerosis. As **tegomil fumarate**'s approval was based on demonstrating bioequivalence to dimethyl fumarate, the pharmacokinetic data for MMF from studies with both prodrugs are relevant.

#### **Bioequivalence and Dose Proportionality**

Three main studies involving a total of 100 healthy volunteers were conducted to establish the bioequivalence of Riulvy (**tegomil fumarate**) to Tecfidera (dimethyl fumarate).[3] These studies demonstrated that 174 mg and 348 mg capsules of **tegomil fumarate** produce the same systemic exposure to MMF as 120 mg and 240 mg capsules of dimethyl fumarate, respectively. [3]

A first-in-human/pilot study in healthy volunteers provided initial pharmacokinetic parameters for MMF following a single oral dose of 348.4 mg of **tegomil fumarate**.[4]

| Parameter   | Value | Unit    |
|-------------|-------|---------|
| Mean Cmax   | 1.67  | μg/mL   |
| Mean AUC0-∞ | 4.34  | μg/mL·h |

Table 1: Pharmacokinetic

Parameters of MMF after a

Single Oral Dose of 348.4 mg

Tegomil Fumarate in Healthy

Volunteers.[4]



Pharmacokinetic studies of other MMF prodrugs, such as Bafiertam<sup>™</sup> (monomethyl fumarate), have also been conducted to demonstrate bioequivalence to dimethyl fumarate. The results of these studies provide a reference for the expected pharmacokinetic profile of MMF.

| Parameter                                                                                                | Geometric Least-Squares Mean Ratio (90% CI) |
|----------------------------------------------------------------------------------------------------------|---------------------------------------------|
| Cmax                                                                                                     | 104.84% (95.54% - 115.05%)                  |
| AUC0-t                                                                                                   | 96.80% (92.18% - 101.64%)                   |
| AUC0-inf                                                                                                 | 96.35% (91.81% - 101.12%)                   |
| Table 2: Bioequivalence of MMF (Bafiertam™  190 mg) vs. DMF (Tecfidera® 240 mg) in  Healthy Subjects.[5] |                                             |

#### Absorption, Distribution, Metabolism, and Excretion

- Absorption: The time to reach maximum plasma concentration (Tmax) of MMF is typically between 2 and 2.5 hours.[6] The presence of a high-fat, high-calorie meal can delay the Tmax and decrease the Cmax of MMF, but does not significantly affect the overall exposure (AUC).[2]
- Distribution: The estimated volume of distribution of MMF in healthy individuals ranges from 53 to 73 liters.[6] Plasma protein binding of MMF is between 27% and 45% and is independent of concentration.[2][6]
- Metabolism: MMF is metabolized through the tricarboxylic acid (TCA) cycle, with no involvement of the cytochrome P450 (CYP450) system.[2] The major metabolites are fumaric acid, citric acid, and glucose.[6]
- Excretion: The primary route of elimination for MMF is through exhalation as carbon dioxide.
   [2] Renal and fecal excretion are minor pathways.

## **Mechanism of Action: Nrf2 Pathway Activation**







The therapeutic effects of MMF are attributed to its ability to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcriptional pathway.[1][2][3] Nrf2 is a key regulator of the cellular antioxidant and anti-inflammatory response.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. MMF, being an electrophile, is thought to react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes. This leads to the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).

The activation of the Nrf2 pathway by MMF results in:

- Reduced oxidative stress in neuronal and glial cells.[1]
- Modulation of the immune response.[1]
- Decreased migration of pro-inflammatory cells across the blood-brain barrier.
- Neuroprotection and reduced axonal damage.[1]







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medicalrealities.com [medicalrealities.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Riulvy | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [The Active Metabolite of Tegomil Fumarate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586228#what-is-tegomil-fumarate-s-active-metabolite]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com